3-Hydroxychrysene-d11
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Overview
Description
3-Hydroxychrysene-d11 is a deuterium-labeled derivative of 3-Hydroxychrysene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used to study metabolic pathways and pharmacokinetics. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxychrysene-d11 involves the deuteration of 3-Hydroxychrysene. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the product are critical factors, and quality control measures are implemented to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxychrysene-d11 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
3-Hydroxychrysene-d11 is widely used in scientific research, including:
Chemistry: As a tracer in studying metabolic pathways and reaction mechanisms.
Biology: In the investigation of biological processes and interactions.
Medicine: For drug development and pharmacokinetic studies.
Industry: Used in environmental toxicology to monitor pollutant exposure
Mechanism of Action
The mechanism of action of 3-Hydroxychrysene-d11 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise quantitation and tracking of the compound within metabolic pathways. This helps in understanding the pharmacokinetics and metabolic profiles of drugs .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxychrysene: The non-deuterated form of 3-Hydroxychrysene-d11.
Deuterated Hydrocarbons: Other deuterium-labeled hydrocarbons used for similar research purposes.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantitation. This makes it particularly valuable in drug development and environmental studies .
Biological Activity
3-Hydroxychrysene-d11 is a deuterated form of 3-hydroxychrysene, a metabolite of chrysene, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Understanding the biological activity of this compound is crucial due to its potential implications in environmental health and toxicology. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
This compound has the molecular formula C18H12O with a molecular weight of approximately 262.29 g/mol. The presence of deuterium atoms allows for enhanced tracking in biological studies, particularly in metabolic pathways.
Metabolism and Biotransformation
This compound is primarily formed through the metabolic conversion of chrysene. This process involves various cytochrome P450 enzymes, which hydroxylate chrysene at specific positions. The resulting hydroxy derivatives, including 3-hydroxychrysene, can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body.
Toxicological Effects
Research indicates that this compound exhibits significant toxicological effects. It has been associated with genotoxicity and carcinogenicity due to its ability to form DNA adducts. A study demonstrated that exposure to PAHs, including chrysene and its metabolites, resulted in increased mutagenic activity in bacterial assays .
Table 1: Toxicological Profile of this compound
Endpoint | Observed Effect | Reference |
---|---|---|
Genotoxicity | Positive | Oliveira et al., 2019 |
Carcinogenic potential | High | Kuang et al., 2013 |
Mutagenicity | Increased | Lu et al., 2016 |
Occupational Exposure
A significant case study involving coke oven workers highlighted elevated levels of urinary metabolites, including hydroxy PAHs like this compound. The study found that workers exposed to high levels of PAHs exhibited increased urinary concentrations of these metabolites, correlating with higher risks of lung cancer .
Environmental Impact
Another study focused on environmental contamination from PAHs in urban areas. Analysis of paired serum and urine samples revealed detectable levels of this compound in populations living near industrial sites. This finding underscores the compound's relevance as a biomarker for PAH exposure and its potential health risks associated with environmental pollution .
High-Throughput Analysis
Recent advancements in analytical techniques have enabled high-throughput screening for urinary hydroxy PAHs. A study utilized automated solid-phase microextraction coupled with mass spectrometry to analyze samples efficiently. This method allowed for the detection of multiple hydroxy PAHs, including this compound, providing insights into exposure levels among different populations .
Table 2: Detection Rates of Hydroxy PAHs in Urine Samples
Hydroxy PAH | Detection Rate (%) | Population Sampled |
---|---|---|
This compound | 40.1% | Industrial Workers |
1-Hydroxypyrene | 76.2% | E-waste Dismantling Area |
Total OH-PAHs | Varies (0-99%) | Various Urban Locations |
Properties
Molecular Formula |
C18H12O |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1,2,4,5,6,7,8,9,10,11,12-undecadeuteriochrysen-3-ol |
InChI |
InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
PULKTNQKGZNFNB-LFFOKYCESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C3C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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